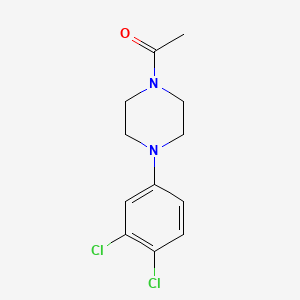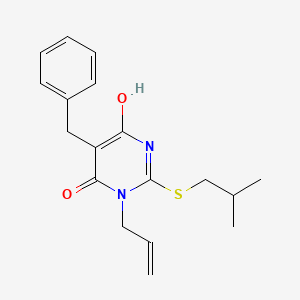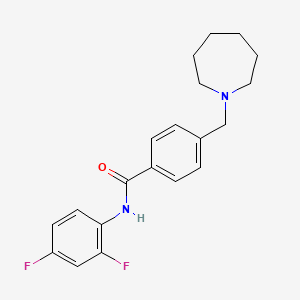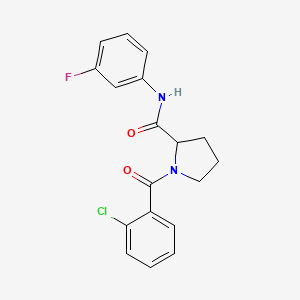![molecular formula C11H14N4O2 B6031827 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6031827.png)
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3-methoxyaniline with formaldehyde and 2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dioxane, and requires heating under reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure . The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
- 5-[(3-methoxyanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 5-[(3-methoxyanilino)methyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique triazole structure, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-[(3-methoxyanilino)methyl]-2-methyl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-11(16)13-10(14-15)7-12-8-4-3-5-9(6-8)17-2/h3-6,12H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLOWAPQSPWDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2Z)-2-(cycloheptylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6031744.png)

![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)
![1-[2-Hydroxy-3-[3-[(2-pyrazol-1-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B6031762.png)
![N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6031774.png)

![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![3-[(4-methylphenyl)sulfanyl]-N-(prop-2-en-1-yl)propanamide](/img/structure/B6031794.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)


![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)

